3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine
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Overview
Description
3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.29. The purity is usually 95%.
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Scientific Research Applications
Ligand Synthesis and Properties :
- A study by Aluri et al. (2014) detailed the synthesis of 4-methoxy-substituted 1,3-benzazaphosphole using a C,O-dilithium intermediate derived from N-(3-methoxyphenyl)-2,2-dimethylpropanamide. This compound, being a π-excess σ2 P,O hybrid or chelate ligand, offers potential applications in areas requiring high π-density at the phosphorus atom (Aluri, Jones, Dix, & Heinicke, 2014).
Chemical Synthesis and Analysis :
- Power et al. (2014) synthesized and analyzed several compounds, including methoxypiperamide (MEOP), which bears a structural resemblance to 3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine. This research highlights the capacity of academic laboratories to rapidly synthesize and characterize new compounds (Power et al., 2014).
Polymer Chemistry and Modification :
- Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including those structurally related to this compound. This modification significantly affects the swelling properties and thermal stability of polymers, indicating its potential application in medical fields (Aly & El-Mohdy, 2015).
Optoelectronic and Charge Transport Properties :
- Research by Wazzan and Irfan (2019) explored the properties of compounds including those structurally similar to this compound for potential use in organic light-emitting diodes (OLEDs). This study provides insights into the suitability of such compounds as efficient materials for OLED applications (Wazzan & Irfan, 2019).
Synthetic Methodology and Structural Analysis :
- Fischer, Burschka, and Tacke (2014) synthesized 4-silacyclohexanones and (4-silacyclohexan-1-yl)amines containing silicon protecting groups similar in structure to this compound. Their research focused on the characterization and potential as building blocks for further synthesis, indicating the versatility of such compounds in synthetic chemistry (Fischer, Burschka, & Tacke, 2014).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been found to work directly on smooth muscle within the gastrointestinal tract, possibly affecting calcium channels and muscarinic receptors .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to be metabolized mostly by esterases .
Result of Action
Similar compounds have been found to have anti-inflammatory properties and neuroprotective effects .
Action Environment
Similar compounds have been found to be influenced by the arrangement of the alkyl substituents at the phenol ring .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2,2-dimethylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,9-13)8-10-4-6-11(14-3)7-5-10/h4-7H,8-9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAQXPDAQGCYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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